
1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Antibacterial Agents
The compound shows significant in vitro and in vivo antibacterial activities, particularly against Gram-positive and Gram-negative bacteria. Studies have demonstrated its efficacy in treating bacterial infections in mouse models, highlighting its potential as a therapeutic agent in combating various bacterial pathogens (Frigola et al., 1994).
Structure-Activity Relationships
Research has explored the structure-activity relationships of similar compounds, revealing that specific modifications, such as the introduction of a cyclopropyl or substituted phenyl group, can enhance antibacterial properties. This underscores the importance of structural variations in determining the efficacy of these compounds (Bouzard et al., 1992).
Antibacterial Efficacy and Pharmacokinetics
Investigations into the antibacterial efficacy and pharmacokinetic properties of variants of this compound, such as E-4767 and E-5065, have shown promising results against a range of bacterial species. These studies are crucial for understanding the therapeutic potential and optimization of these compounds (Gargallo‐Viola et al., 2001).
Potent Antibacterial Activities
Certain derivatives of this compound exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics. This suggests its potential use in developing new antibacterial agents (Kuramoto et al., 2003).
Other Applications
Pesticidal Activities
Derivatives of this compound have been studied for their pesticidal activities, particularly against mosquito larvae and phytopathogenic fungi. This indicates a potential application in agriculture for pest control (Choi et al., 2015).
Inhibition of Cholesterol Absorption
Research has also explored the compound's potential in inhibiting cholesterol absorption, highlighting its relevance in treating cholesterol-related conditions (Rosenblum et al., 1998).
In Vivo Binding Properties for Nicotinic Receptors
The compound has shown promising results in binding to nicotinic acetylcholine receptors, suggesting potential applications in neurological research and treatment (Doll et al., 1999).
Antidepressant and Nootropic Agents
Some derivatives have been investigated for their antidepressant and nootropic activities, indicating potential use in the treatment of depression and cognitive enhancement (Thomas et al., 2016).
Propiedades
IUPAC Name |
1-cyclopropyl-4-[1-[2-(4-fluorophenyl)sulfanylacetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-8-16(9-19(24)23(13)15-4-5-15)26-17-10-22(11-17)20(25)12-27-18-6-2-14(21)3-7-18/h2-3,6-9,15,17H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNBJLDESQQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2890427.png)

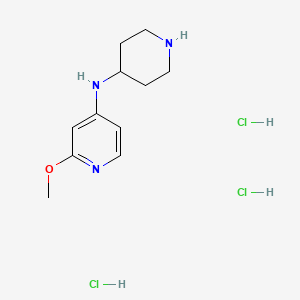
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)
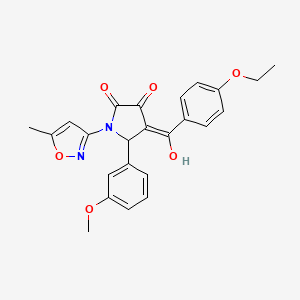
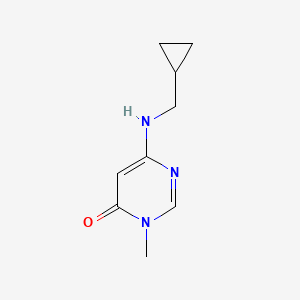
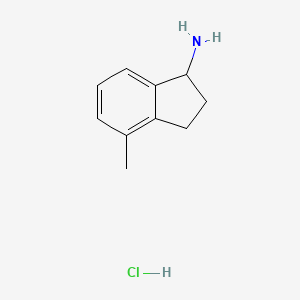
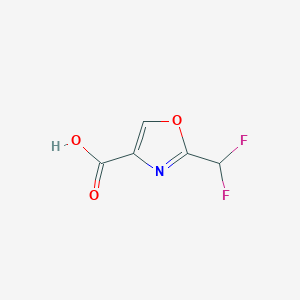
![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)
![1,6-Dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2890442.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B2890446.png)